N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is a complex organic compound that features a furan ring, a sulfanyl group, and a nitroethene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine typically involves multi-step organic reactions. One common approach is to start with the furan-2-carbaldehyde, which undergoes a series of reactions including nucleophilic substitution and condensation reactions to introduce the sulfanyl and nitroethene groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The furan ring and nitroethene moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can trigger various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1-[(3-methylphenyl)methyl]methanimine .
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide .
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine .
Uniqueness
N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is unique due to its combination of a furan ring, a sulfanyl group, and a nitroethene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
80556-39-4 |
---|---|
Molekularformel |
C10H15N3O3S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
1-N'-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10(7-13(14)15)12-4-6-17-8-9-3-2-5-16-9/h2-3,5,7,11-12H,4,6,8H2,1H3 |
InChI-Schlüssel |
DTHAEMGMYFVANK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.